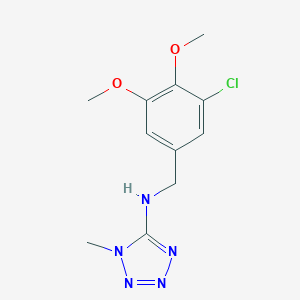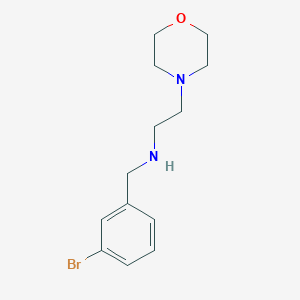![molecular formula C19H20ClFN2O3 B503918 METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE CAS No. 766527-40-6](/img/structure/B503918.png)
METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a morpholine ring, a benzoate ester, and a substituted phenyl group. Its unique properties make it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-6-fluorobenzylamine with 5-bromo-2-morpholin-4-ylbenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:
Methyl 5-[(2-chloro-4-fluorophenyl)methylamino]-2-morpholin-4-ylbenzoate: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in its chemical properties and reactivity.
Methyl 5-[(2-bromo-6-fluorophenyl)methylamino]-2-morpholin-4-ylbenzoate:
Methyl 5-[(2-chloro-6-fluorophenyl)methylamino]-2-piperidin-4-ylbenzoate: Substituting the morpholine ring with a piperidine ring results in different pharmacological properties and biological activities
Propriétés
Numéro CAS |
766527-40-6 |
|---|---|
Formule moléculaire |
C19H20ClFN2O3 |
Poids moléculaire |
378.8g/mol |
Nom IUPAC |
methyl 5-[(2-chloro-6-fluorophenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C19H20ClFN2O3/c1-25-19(24)14-11-13(5-6-18(14)23-7-9-26-10-8-23)22-12-15-16(20)3-2-4-17(15)21/h2-6,11,22H,7-10,12H2,1H3 |
Clé InChI |
MULVGAYILCYSPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)NCC2=C(C=CC=C2Cl)F)N3CCOCC3 |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)NCC2=C(C=CC=C2Cl)F)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-1-phenylethanol](/img/structure/B503836.png)
![2-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B503837.png)
![1-({3-Methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B503840.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-N,N-diethylaniline](/img/structure/B503841.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503844.png)

![4-{[(2,3-Dichlorobenzyl)amino]methyl}benzoic acid](/img/structure/B503848.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503850.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503851.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503852.png)
![({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B503853.png)
![1-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503856.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503858.png)
